

Application Notes and Protocols for Tenalisib in a Lymphoma Xenograft Model

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Compound of Interest

Compound Name: *Tenalisib R Enantiomer*

Cat. No.: *B1449679*

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Introduction

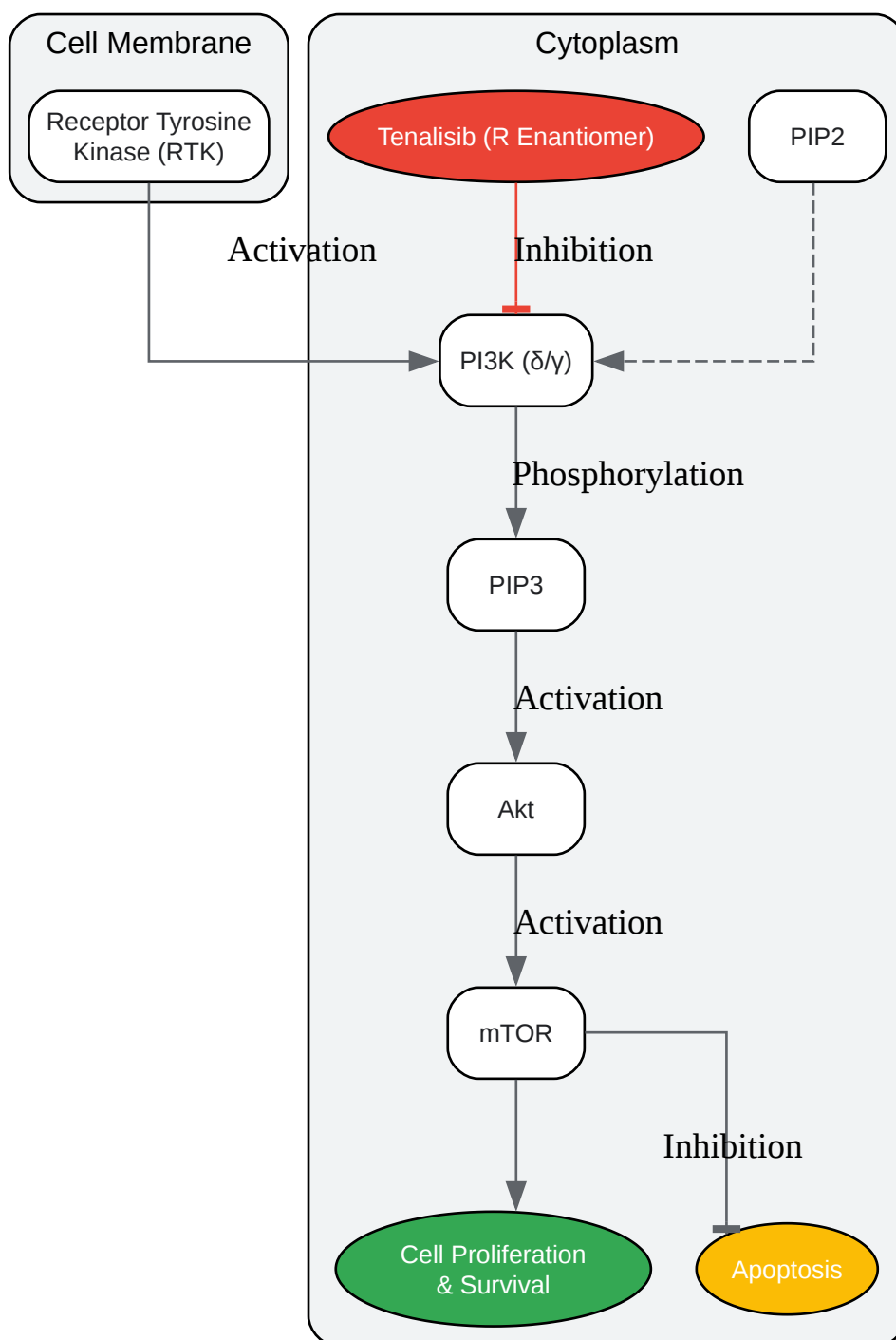
Tenalisib, also known as RP6530, is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is frequently observed in various hematological malignancies, including lymphoma. [1] Tenalisib's targeted inhibition of PI3K- δ and PI3K- γ , which are predominantly expressed in hematopoietic cells, makes it a promising therapeutic agent for lymphomas. [1] Preclinical studies have demonstrated its ability to inhibit the growth of cancerous cell lines and primary patient-derived lymphoma cells. [2]

Important Note on Stereochemistry: Published research and clinical trials refer to "Tenalisib" and "RP6530" as the S-enantiomer, specifically (S)-2-(1-(9H-purin-6-ylamino)propyl)-3-(3-fluorophenyl)-4H-chromen-4-one. [3] There is currently no publicly available data on the biological activity or the use of the R-enantiomer of Tenalisib in lymphoma xenograft models. The following application notes and protocols are based on the published data for Tenalisib (S-enantiomer).

Mechanism of Action

Tenalisib exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway. Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate

(PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, leading to increased cell proliferation and survival. By inhibiting PI3K- δ and PI3K- γ , Tenalisib blocks the production of PIP3, leading to the downregulation of this pro-survival pathway and induction of apoptosis in lymphoma cells.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Tenalisib.

Data Presentation

The following tables summarize the in vitro potency of Tenalisib (S-enantiomer) and representative in vivo efficacy data for a PI3K inhibitor in a lymphoma xenograft model, as specific xenograft data for Tenalisib is not readily available in the public domain.

Table 1: In Vitro Potency of Tenalisib (S-enantiomer)

Parameter	Value (nM)
PI3K δ IC50	24.5
PI3K γ IC50	33.2

Data sourced from patent information.[\[3\]](#)

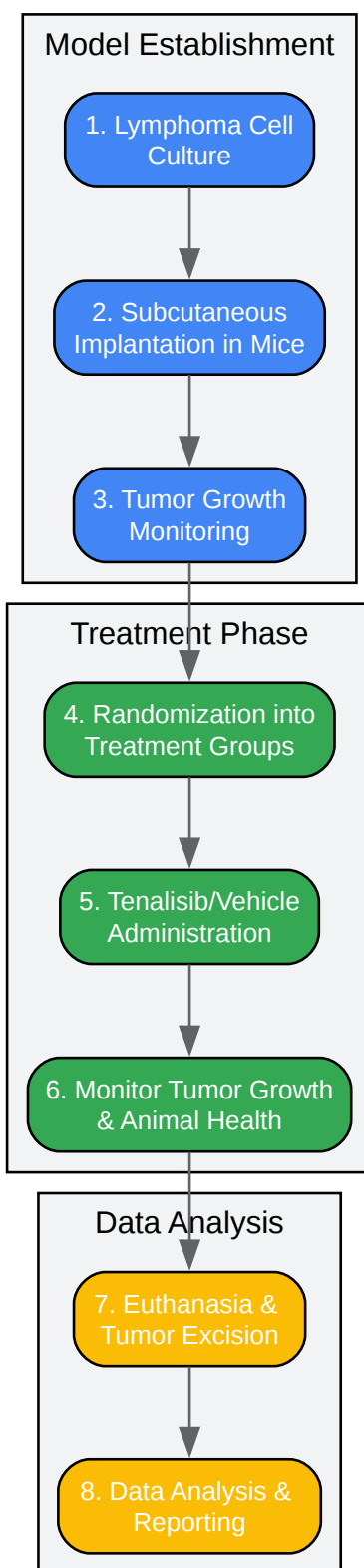
Table 2: Representative In Vivo Efficacy of a PI3K Inhibitor in a Lymphoma Xenograft Model

Treatment Group	Dosing Schedule	Mean Tumor Volume (mm ³) ± SEM (Day 21)	Tumor Growth Inhibition (%)	Body Weight Change (%)
Vehicle Control	10 mL/kg, p.o., qd	1500 ± 180	-	+3.2
PI3K Inhibitor (e.g., 50 mg/kg)	p.o., qd	450 ± 95	70	-2.1

This data is representative and based on general outcomes for PI3K inhibitors in similar models. Actual results for Tenalisib may vary.

Experimental Protocols

The following protocols provide a general framework for evaluating the efficacy of Tenalisib in a lymphoma xenograft model. These should be adapted and optimized for specific lymphoma cell lines and experimental conditions.



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Caption: General experimental workflow for a lymphoma xenograft study.

Protocol 1: Establishment of Lymphoma Xenograft Model

Materials:

- Lymphoma cell line (e.g., SUDHL-4, Granta-519)
- Immunocompromised mice (e.g., NOD/SCID, NSG)
- Cell culture medium (e.g., RPMI-1640) with supplements (FBS, antibiotics)
- Matrigel® Basement Membrane Matrix
- Sterile PBS
- Syringes and needles

Procedure:

- Culture lymphoma cells to a density of approximately 1×10^6 cells/mL.
- Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1×10^8 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (1×10^7 cells) into the right flank of each mouse.
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomize mice into treatment groups when tumors reach an average volume of 150-200 mm³.

Protocol 2: Preparation and Administration of Tenalisib Formulation

Materials:

- Tenalisib (S-enantiomer) powder
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Sonicator or homogenizer
- Oral gavage needles

Procedure:

- Calculate the required amount of Tenalisib for the desired dose and number of animals.
- Prepare the vehicle solution under sterile conditions.
- Create a suspension of Tenalisib directly in the vehicle by sonication or homogenization to achieve a uniform suspension.
- Administer the formulation to mice via oral gavage at the specified dose and schedule (e.g., daily). The volume administered is typically 10 mL/kg of body weight.
- Prepare fresh formulations regularly (e.g., weekly) and store at 4°C, protected from light.

Protocol 3: Efficacy and Tolerability Assessment

Procedure:

- Measure tumor volumes and body weights 2-3 times per week.
- Monitor the general health of the animals daily, observing for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
- At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines.
- Excise the tumors and measure their final weight.
- Calculate the Tumor Growth Inhibition (TGI) using the formula: $TGI (\%) = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.

- Tissues can be collected for further pharmacodynamic and biomarker analysis (e.g., Western blot for p-Akt).

Conclusion

Tenalisib (S-enantiomer) is a promising therapeutic agent for lymphoma, with a clear mechanism of action targeting the PI3K/Akt/mTOR pathway. The provided protocols offer a foundational framework for preclinical evaluation in lymphoma xenograft models. It is critical to reiterate that all available preclinical and clinical data for Tenalisib pertains to the S-enantiomer. Further research is required to elucidate the specific activity and potential therapeutic utility of the R-enantiomer.

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